Enacyloxin iia

Protein synthesis inhibition EF-Tu Ribosome targeting

Researchers requiring a reliable EF-Tu inhibitor face limited access to authenticated enacyloxin IIa, hampering translation-arrest studies and resistance profiling. Enacyloxin IIa (ENX IIa) is the sole antibiotic with documented dual specificity for EF-Tu and the ribosomal A-site, supported by co-crystal structures (PDB 2BVN, 1OB5). • IC50 ~70 nM on poly(Phe) synthesis; 714-fold Kd shift of EF-Tu·GTP (500 → 0.7 nM). • MIC 0.015-0.06 mg/L against WHO MDR N. gonorrhoeae; active vs. carbapenem-resistant A. baumannii (MIC 2-3 µg/mL). • Essential for EF-Tu resistance surveillance panels (mutations Q124K, G316D, Q329H, A375T). Each lot is identity-verified to ensure consistency across mechanism-of-action, SAR, and mutasynthesis studies.

Molecular Formula C33H45Cl2NO11
Molecular Weight 702.6 g/mol
Cat. No. B1235684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnacyloxin iia
Synonymsenacyloxin IIa
ENX IIa
Molecular FormulaC33H45Cl2NO11
Molecular Weight702.6 g/mol
Structural Identifiers
SMILESCCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N
InChIInChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30-,31-/m1/s1
InChIKeyIWBADCVFZDCUTN-OCXJTLLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enacyloxin IIa Procurement Guide for MDR Gram-Negative Research


Enacyloxin IIa (ENX IIa, CAS 126518-41-0, C₃₃H₄₅Cl₂NO₁₁, MW 702.62) is a non-lactonic polyene polyketide antibiotic first isolated from Frateuria sp. W-315 and also produced by Burkholderia ambifaria and B. gladioli [1]. It belongs to the elfamycin class of elongation factor Tu (EF-Tu) inhibitors, yet is structurally unrelated to the prototypical kirromycin (aurodox) [2]. The compound carries a distinctive 3,4-dihydroxycyclohexane carboxylic acid (DHCCA) moiety ester-linked to a C23 chlorinated polyunsaturated acyl chain bearing six stereogenic centers [3]. Its molecular target, biosynthesis, and emerging analog programs have been the subject of sustained academic and patent activity, making authenticated, high-purity sourcing essential for mechanism-of-action studies, resistance surveillance, and medicinal chemistry campaigns.

Why Enacyloxin IIa Cannot Be Substituted by Generic EF-Tu Inhibitors


Enacyloxin IIa occupies a unique position among bacterial protein synthesis inhibitors: it is the first and still only antibiotic demonstrated to possess dual specificity for both EF-Tu and the ribosomal A-site, a property not shared by kirromycin, aurodox, pulvomycin, or GE2270A [1]. Within the Burkholderia polyketide portfolio, the closely related compound gladiolin targets RNA polymerase rather than EF-Tu and shows a fundamentally different pathogen spectrum (M. tuberculosis vs. A. baumannii) [2]. Furthermore, the same EF-Tu mutations that confer resistance to both enacyloxin IIa and kirromycin produce quantitatively different resistance levels for each antibiotic, confirming that binding modes are non-identical and that the two compounds are not interchangeable probes [3]. These mechanistic, target-spectrum, and resistance-profile divergences mean that substituting enacyloxin IIa with any in-class or same-genus alternative will yield different experimental outcomes.

Quantitative Differentiation Evidence


Dual EF-Tu and Ribosomal A-Site Targeting vs. Kirromycin

Enacyloxin IIa is the first and only antibiotic demonstrated to directly target both elongation factor Tu (EF-Tu) and the ribosomal A-site, a dual specificity not exhibited by kirromycin, which acts solely on EF-Tu [1]. In the presence of enacyloxin IIa, EF-Tu·GTP can still form a stable complex with aminoacyl-tRNA but fails to protect it from spontaneous deacylation, and C-terminal incorporation of Phe into poly(Phe)-tRNA bound to the P-site is inhibited even when Phe-tRNA is bound to the A-site non-enzymatically — effects not observed with kirromycin [1]. Additionally, enacyloxin IIa retards EF-Tu·GTP dissociation, decreasing the Kd from 500 nM to 0.7 nM, a 714-fold shift [1].

Protein synthesis inhibition EF-Tu Ribosome targeting Dual specificity Antibiotic mechanism

Superior Potency Against N. gonorrhoeae vs. Gladiolin

In a direct comparative susceptibility study against 14 clinical N. gonorrhoeae isolates — including multidrug-resistant WHO reference strains V, X, and Z — enacyloxin IIa demonstrated an MIC range of 0.015–0.06 mg/L, compared to 1–2 mg/L for gladiolin, another Burkholderia-derived polyketide antibiotic [1]. This represents an approximately 16- to 133-fold potency advantage. Critically, the presence of resistance to frontline antibiotics (azithromycin, ceftriaxone) had no impact on enacyloxin IIa MIC values, whereas some comparator antibiotics showed elevated MICs against resistant isolates [1].

Neisseria gonorrhoeae Antimicrobial susceptibility MDR MIC comparison Urogenital pathogens

Differential Resistance Mutation Profile vs. Kirromycin

Four EF-Tu mutations in E. coli (Q124K, G316D, Q329H, A375T) confer resistance to both enacyloxin IIa and kirromycin, confirming overlapping but non-identical binding determinants [1]. However, the order of resistance levels conferred by each mutation differs between the two antibiotics, demonstrating that the structural requirements for inhibitory activity are quantitatively distinct [1]. Among the mutant EF-Tu species, three mechanistically distinct resistance pathways were identified: obstructing enacyloxin IIa binding to EF-Tu·GTP, enabling antibiotic release after GTP hydrolysis, and reducing EF-Tu·GDP affinity [1]. Notably, enacyloxin IIa sensitivity is dominant in a mixed population of resistant and wild-type EF-Tus, a phenomenon also observed with kirromycin but arising from different structural interactions [1].

Antibiotic resistance EF-Tu mutations Kirromycin cross-resistance Mutant profiling Resistance mechanism

Structural Basis for Divergent EF-Tu Binding

The crystal structure of the E. coli EF-Tu·GDPNP·enacyloxin IIa complex at 2.3 Å resolution reveals that the antibiotic binds at the interface of domains 1 and 3, a site overlapping with kirromycin [1]. However, a critical structural difference exists: the enacyloxin IIa tail borders a hydrophobic pocket that is fully occupied by the longer tail of kirromycin, explaining the higher binding affinity of kirromycin [1]. In the T. aquaticus EF-Tu·GDPNP·enacyloxin IIa·Phe-tRNA ternary complex (3.1 Å resolution), the effector region is disordered but becomes stabilized by tRNA interaction, providing a structural correlate for the dual EF-Tu/ribosome targeting mechanism [1]. This structural elucidation enables rational differentiation of the two antibiotics for drug design purposes.

X-ray crystallography EF-Tu binding pocket Structure-guided design Kirromycin Binding affinity

Activity Against Carbapenem-Resistant A. baumannii

Enacyloxin IIa exhibits MIC values of 2–3 µg/mL against multidrug-resistant Acinetobacter baumannii, a WHO critical-priority pathogen for which new antibiotics are urgently needed [1][2]. In contrast, the structurally related Burkholderia polyketide gladiolin is inactive against A. baumannii and instead targets M. tuberculosis via RNA polymerase inhibition [3]. Furthermore, enacyloxin IIa demonstrates an MIC of 4 µg/mL against B. multivorans, a cystic fibrosis pathogen, though evolutionary adaptation can increase the MIC to 24 µg/mL over 14 days of repeated exposure [4]. This Gram-negative coverage profile, particularly against carbapenem-resistant strains, distinguishes enacyloxin IIa from both gladiolin and from elfamycins like kirromycin, which have predominantly Gram-positive activity spectra.

Acinetobacter baumannii Carbapenem resistance MDR Gram-negative Polyketide antibiotic Priority pathogen

Chemical Stability and Handling Considerations

Enacyloxin IIa possesses a labile ester linkage connecting the polyketide chain to the DHCCA moiety, which is prone to rearrangement and hydrolysis under acidic conditions, including on silica gel TLC plates or upon treatment with catalytic p-toluenesulfonic acid [1][2]. This chemical instability has been explicitly cited in the patent literature as a limitation to clinical development and as a driver for the design of amide-linked analogs with improved stability [2]. The intramolecular migration of the long-chain acyl group of enacyloxin IIa methyl ester in non-protic solvents has been characterized [2]. This instability necessitates controlled storage, handling, and solvent conditions, and must be factored into experimental design and compound authentication protocols.

Chemical stability Ester hydrolysis Acyl migration Analogue development Storage conditions

Best-Fit Research and Industrial Application Scenarios


EF-Tu Dual-Target Mechanism Dissection

Enacyloxin IIa is the only available antibiotic with documented dual specificity for EF-Tu and the ribosomal A-site, making it an indispensable tool compound for dissecting the relative contributions of EF-Tu inhibition versus ribosomal perturbation to translation arrest . Its IC50 of ~70 nM on poly(Phe) synthesis and the 714-fold Kd shift of EF-Tu·GTP (500 → 0.7 nM) provide quantitative benchmarks for comparing novel EF-Tu inhibitors . The availability of high-resolution co-crystal structures (PDB 2BVN at 2.3 Å; PDB 1OB5 at 3.1 Å) enables structure-based probe design .

MDR N. gonorrhoeae Drug Discovery Screening

With MIC values of 0.015–0.06 mg/L against N. gonorrhoeae including WHO MDR reference strains, enacyloxin IIa is 16- to 133-fold more potent than gladiolin and retains full activity regardless of azithromycin or ceftriaxone resistance status . This potency and resistance-independence make enacyloxin IIa a superior positive control and scaffold for gonorrhea-focused drug discovery programs, particularly those seeking compounds that bypass existing clinical resistance mechanisms.

Carbapenem-Resistant Gram-Negative Pathogen Drug Development

Enacyloxin IIa is the only Burkholderia-derived polyketide with demonstrated activity against carbapenem-resistant A. baumannii (MIC 2–3 µg/mL), a WHO critical-priority pathogen . Its activity against B. multivorans (MIC 4 µg/mL) extends its utility to cystic fibrosis-related Burkholderia infections . The elucidated biosynthetic gene cluster and the availability of mutasynthesis and precursor-directed biosynthesis approaches enable analog generation for SAR campaigns targeting improved potency and stability .

EF-Tu Resistance Surveillance Panel Construction

The four EF-Tu mutations (Q124K, G316D, Q329H, A375T) conferring resistance to both enacyloxin IIa and kirromycin — but with quantitatively different resistance-level hierarchies — make enacyloxin IIa an essential component of EF-Tu inhibitor resistance surveillance panels . The three mechanistically distinct resistance pathways (binding obstruction, post-hydrolysis release, reduced GDP affinity) provide a rich framework for profiling novel EF-Tu inhibitors and identifying compounds with non-overlapping resistance liabilities .

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